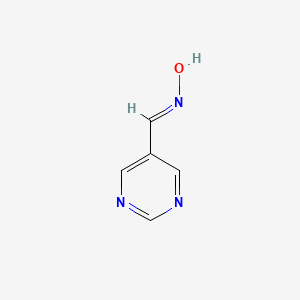

Oxime de la pyrimidine-5-carboxaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine-5-carbaldehyde oxime is a chemical compound with the molecular formula C₅H₄N₂O . It is used in the preparation of pyrimidyl alkanol derivatives by reacting with diisopropylzinc and various alkyl halides. This compound is part of the pyrimidine family, which plays essential roles in biological processes due to its presence in nucleotides, nucleic acids, vitamins, and coenzymes .

Synthesis Analysis

The synthesis of pyrimidine-5-carbaldehyde oxime involves several methods. For example, Suzuki coupling reactions have been employed to create 2,5-disubstituted pyrimidines, some of which exhibit moderate anticancer activity . Other synthetic approaches include Vilsmeier–Haack reactions and regioselective dechlorination . These methods allow the generation of diverse pyrimidine derivatives.Molecular Structure Analysis

Pyrimidine-5-carbaldehyde oxime has a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its structure resembles that of nucleotide base pairs in DNA and RNA. The presence of halogen substituents can influence its reactivity and biological properties .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various substitution reactions, including nucleophilic aromatic substitution (S N Ar). These reactions allow the introduction of functional groups and modifications to the pyrimidine scaffold .Applications De Recherche Scientifique

Synthèse des alcanols pyrimidyles

La pyrimidine-5-carboxaldéhyde sert de précurseur précieux dans la préparation des alcanols pyrimidyles (S)- et ®-. Ces alcanols trouvent des applications dans divers domaines, notamment les produits pharmaceutiques et les produits agrochimiques. La synthèse implique la réaction de la pyrimidine-5-carboxaldéhyde avec le diisopropylzinc et les halogénoalcanes (tels que (n-butyl)éthyl, (n-hexyl) ou (n-propyl)méthane) .

Mécanisme D'action

Target of Action

Pyrimidine-5-carbaldehyde oxime, like many oximes, has been reported to have significant roles as acetylcholinesterase reactivators . Many oximes are also known to be kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .

Mode of Action

The mode of action of Pyrimidine-5-carbaldehyde oxime involves its interaction with its targets, leading to various changes. For instance, as an acetylcholinesterase reactivator, it binds to the enzyme and reactivates it . As a kinase inhibitor, it binds to the kinase enzymes, inhibiting their activity .

Biochemical Pathways

Pyrimidine-5-carbaldehyde oxime affects various biochemical pathways due to its interaction with different targets. For instance, by inhibiting kinase enzymes, it affects the signaling pathways regulated by these enzymes . By reactivating acetylcholinesterase, it affects the cholinergic neurotransmission pathway .

Result of Action

The result of Pyrimidine-5-carbaldehyde oxime’s action depends on its targets and the pathways it affects. For instance, by reactivating acetylcholinesterase, it could potentially alleviate symptoms of organophosphate poisoning . By inhibiting kinase enzymes, it could potentially have anticancer and anti-inflammatory effects .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pyrimidine-5-carbaldehyde oxime plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes

Cellular Effects

It is believed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Pyrimidine-5-carbaldehyde oxime is likely involved in various metabolic pathways . It may interact with certain enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(NE)-N-(pyrimidin-5-ylmethylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-3-5-1-6-4-7-2-5/h1-4,9H/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHALWYYWJPEIV-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=N1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)

![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2535245.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2535246.png)

![2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2535248.png)

![Ethyl 2-(2-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2535252.png)

![1-({3-[2-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2535254.png)

![methyl 2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2535255.png)